molecular formula C10H13Cl2N B2549576 3-[(2-Chlorophenyl)methyl]azetidine hydrochloride CAS No. 1354961-30-0

3-[(2-Chlorophenyl)methyl]azetidine hydrochloride

Cat. No.: B2549576
CAS No.: 1354961-30-0
M. Wt: 218.12
InChI Key: KWIOIMGREMFXBJ-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methyl]azetidine hydrochloride is a chemical compound with the molecular formula C10H13Cl2N It is a member of the azetidine class of compounds, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)methyl]azetidine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with azetidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the reaction of 2-chlorobenzyl chloride with azetidine, followed by the formation of the hydrochloride salt. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)methyl]azetidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions.

    Ring-Opening Reactions: The strained four-membered ring can undergo ring-opening reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

    Ring-Opening: Acidic or basic conditions, such as the use of hydrochloric acid or sodium hydroxide, facilitate ring-opening reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted azetidine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of azetidine N-oxides or other oxidized derivatives.

    Reduction Products: Reduction typically yields reduced azetidine derivatives.

    Ring-Opened Products: Ring-opening reactions result in linear or branched amine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 3-[(2-Chlorophenyl)methyl]azetidine hydrochloride exhibits a variety of biological activities, making it a candidate for further investigation in therapeutic contexts:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, indicating its utility in combating bacterial infections.
  • Anticancer Activity : Initial findings point to the compound's ability to modulate cellular pathways, potentially inhibiting cancer cell proliferation. The specific mechanisms remain under investigation, but interactions with enzymes or receptors are likely involved .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to inflammatory processes, similar to other azetidine derivatives that have shown promise in treating conditions like arthritis and other inflammatory disorders .

Synthesis and Industrial Applications

The synthesis of this compound typically involves several steps that can be optimized for industrial production. Techniques such as continuous flow processes may be employed to enhance yield and purity. The compound serves as a versatile building block in organic synthesis, with applications including:

  • Drug Discovery : It is used as a precursor in the synthesis of more complex pharmaceutical agents.
  • Polymer Synthesis : Its unique structure allows it to be incorporated into various polymeric materials.
  • Catalysis : The compound may also function as a catalyst or chiral template in organic reactions .

Comparative Analysis with Related Compounds

To understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
AzetidineFour-membered nitrogen-containing ringParent compound without substituents
2-ChlorobenzylamineAmino derivative of chlorobenzeneLacks the azetidine ring
3-AcetylazetidineAcetylated derivative of azetidineDifferent reactivity due to acetyl group
1,4-DiarylazetidinoneContains multiple aryl groupsPotent anticancer agents

Case Studies and Research Findings

Recent research has highlighted various applications of azetidine derivatives, emphasizing their importance in medicinal chemistry:

  • Antibacterial Activity : A study on azetidinone derivatives demonstrated their effectiveness against bacterial strains, suggesting that modifications to the azetidine core can enhance activity against resistant bacteria .
  • Cancer Treatment : Another investigation found that certain azetidinone compounds exhibited significant antiproliferative effects on breast cancer cell lines, indicating potential pathways for therapeutic development .
  • Inflammation Modulation : Compounds similar to this compound have been studied for their ability to inhibit cyclooxygenase enzymes, which are key targets in managing pain and inflammation-related disorders .

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound of the azetidine class, which lacks the chlorophenyl group.

    2-Chlorobenzylamine: A related compound with a similar chlorophenyl group but without the azetidine ring.

    Aziridine: A three-membered nitrogen-containing heterocycle with similar reactivity but different ring strain and stability.

Uniqueness

3-[(2-Chlorophenyl)methyl]azetidine hydrochloride is unique due to the combination of the azetidine ring and the chlorophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

3-[(2-Chlorophenyl)methyl]azetidine hydrochloride is a synthetic compound belonging to the azetidine class, characterized by its unique four-membered nitrogen-containing heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C10H13Cl2N
  • Molecular Weight : 220.12 g/mol
  • CAS Number : 1354961-30-0

The compound is synthesized through the reaction of 2-chlorobenzyl chloride with azetidine in the presence of a base, typically sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The hydrochloride salt is formed by treating the product with hydrochloric acid.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction often involves binding to enzymes or receptors, which can lead to the inhibition or activation of various biological pathways. Ongoing research aims to elucidate the exact molecular targets and pathways involved in its action.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, studies have shown that derivatives of azetidine compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific case studies have reported on the cytotoxic effects of similar azetidine derivatives on various cancer cell lines, indicating a promising avenue for further research in oncology .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructure TypeNotable Activity
AzetidineFour-membered ringBasic scaffold for various derivatives
2-ChlorobenzylamineAromatic amineAntimicrobial activity
AziridineThree-membered ringHigher ring strain; different reactivity

The combination of the azetidine ring and chlorophenyl group in this compound provides distinct chemical reactivity and potential biological activity that may not be present in simpler analogs.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of azetidine derivatives, including this compound:

  • Antibacterial Activity Study :
    • Researchers synthesized various substituted azetidines and evaluated their antibacterial properties against clinical isolates.
    • Results indicated that certain derivatives exhibited potent antibacterial effects, particularly against resistant strains .
  • Cytotoxicity Assays :
    • A study assessed the cytotoxic effects of azetidine derivatives on human cancer cell lines.
    • The findings suggested that these compounds could significantly reduce cell viability, highlighting their potential as anticancer agents .
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that azetidines could modulate key signaling pathways involved in cell proliferation and apoptosis.
    • These insights are critical for developing therapeutic applications targeting specific diseases .

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;/h1-4,8,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIOIMGREMFXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354961-30-0
Record name 3-[(2-chlorophenyl)methyl]azetidine hydrochloride
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